molecular formula C10H9BrN2O B1269937 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-37-8

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Cat. No. B1269937
Key on ui cas rn: 36725-37-8
M. Wt: 253.09 g/mol
InChI Key: CDDNLMGOLYMTSF-UHFFFAOYSA-N
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Patent
US04092311

Procedure details

A mixture of 86.3 g of 6-(p-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as described in Example 5 of U.S. Pat. No. 3,689,652) in 500 ml. of glacial acetic acid is heated to 80° C. with continuous stirring. A solution of 60 g. (19.2 ml) of bromine in 80 ml. of acetic acid is added dropwise at 75°-80° C. over a period of 1 hour. The mixture is heated with stirring on a steam bath for 1/2 hour more and then poured into 3 liters of cracked ice and water. The white solid is collected by filtration and air dried, yielding 6-(p-bromophenyl)-3(2H)-pyridazinone.
Quantity
86.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.C(O)(=O)C.BrBr>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
86.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1CCC(NN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
19.2 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
ice
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring on a steam bath for 1/2 hour more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
FILTRATION
Type
FILTRATION
Details
The white solid is collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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